Home > Products > Screening Compounds P30554 > 3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine
3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine -

3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5455933
CAS Number:
Molecular Formula: C18H12ClN3
Molecular Weight: 305.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-2-methylsulfanyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine. The key structural difference is the presence of a methylsulfanyl group at the 2-position, a methyl group at the 5-position, and a carbonitrile group at the 3-position. The paper focuses on its crystal structure, revealing a planar pyrazolo[1,5-a]pyrimidine ring system with a dihedral angle between it and the phenyl ring. []

Ethyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Compound Description: This compound, like the previous example, exhibits the pyrazolo[1,5-a]pyrimidine core and the phenyl group at the 7-position. It differs from 3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine by the presence of a methylthio group at the 2-position and an ethyl carboxylate group at the 3-position. Its crystal structure reveals a planar pyrazolopyrimidine moiety and the presence of strong nonclassical hydrogen bonds. [, ]

Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, closely related to pyrazolo[1,5-a]pyrimidines. It features a chloromethyl group at the 7-position, a 2-chlorophenyl group at the 5-position, a hydroxyl group at the 7-position, a methylsulfanyl group at the 2-position, and an ethyl carboxylate group at the 6-position. The paper highlights its crystal structure and the network of hydrogen bonds contributing to its three-dimensional structure. []

Methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidine-5-carboxylates

  • Compound Description: This group of compounds features a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 2-position, a phenyl group at the 3-position, an arylcarbamoyl group at the 7-position, a benzoyl group at the 6-position, and a methyl carboxylate group at the 5-position. The aryl group (Ar) can be 4-chlorophenyl or 4-methoxyphenyl. These compounds are highlighted as potential precursors for synthesizing new heterocyclic systems with pharmacological applications. []

7-Oxo-N-phenethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound, designed as a potential phosphodiesterase II (PDE2) inhibitor, exhibits a pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 5-position, an oxo group at the 7-position, a phenethyl carboxamide group at the 3-position, and a saturated bond between positions 4 and 7. The study highlights its potent PDE2 inhibitory activity (IC50: 1.82 ± 0.29 μM), suggesting its potential therapeutic application for central nervous system diseases. []

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound features a pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 7-position and a complex substituent at the 3-position. This substituent consists of a carboxamide group linked to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety. The paper focuses on its synthesis under ultrasound irradiation, structural characterization, and biological activity evaluation, indicating potential anti-inflammatory and anti-cancer properties. []

2-Hydroxy-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound, synthesized through a combination of Birch reduction and ozonolysis, features a pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 3-position, a methyl group at the 7-position, and a hydroxyl group at the 2-position. [, ]

(E)-1-(3-Chlorophenyl)-5-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo[1,5-a]-pyrimidine-7-one

  • Compound Description: This compound, belonging to the (E)-5-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one series, exhibits a pyrazolo[1,5-a]pyrimidine core with a 3-chlorophenyl group at the 1-position, a (E)-2-(3-pyridyl)ethenyl group at the 5-position, and an oxo group at the 7-position. The study highlights its potent antiulcer activity in rats, suggesting its potential therapeutic application. []

Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This compound, a 1,2,4-triazolo[1,5-a]pyrimidine derivative, features a 2-chlorophenyl group at the 7-position, a benzylsulfanyl group at the 2-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 6-position. The paper emphasizes its nearly planar bicyclic ring system and the role of π–π stacking interactions in its crystal packing. []

Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This 1,2,4-triazolo[1,5-a]pyrimidine derivative features a 2-chlorophenyl group at the 7-position, a trifluoromethyl group at the 5-position, and an ethyl carboxylate group at the 6-position. The study focuses on its crystal structure, revealing an envelope conformation of the dihydropyrimidine ring and the stabilizing effect of intermolecular hydrogen bonds. []

2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919)

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative, developed as a potent corticotropin-releasing factor receptor antagonist, features a 6-dimethyl-4-methylpyridin-3-yl group at the 3-position, a dipropylamino group at the 7-position, and methyl groups at the 2- and 5-positions. The study highlights its high binding affinity for the human CRF(1) receptor (Ki = 3.5 nM) and its potential therapeutic application in treating anxiety and depression. []

Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine derivative, exhibits a 2-ethoxy-2-oxoethyl group at the 5-position, a hydroxyl group at the 7-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position. The study highlights its potent antioxidant activity, comparable to ascorbic acid. []

7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a phenyl group at the 5-position, a hydroxyl group at the 7-position, a methyl group at the 2-position, and a carbonitrile group at the 3-position. The study highlights its significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 55.97 μg/mL. []

5-Chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a 2,4-dichlorophenyl group at the 3-position, a 3-methoxyphenyl amino group at the 7-position, a chlorine atom at the 5-position, a methyl group at the 2-position, and a phenyl group at the 6-position. The study focuses on its synthesis, crystal structure determination, and biological evaluation, revealing moderate anticancer activity. []

6-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative, synthesized under ultrasound irradiation, features a 4-chlorophenyl group at the 6-position, a methyl group at the 2-position, a phenyl group at the 3-position, and an amino group at the 7-position. []

4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one

  • Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine derivative, features a phenyl group at the 2-position, an ethyl group at the 4-position, an oxo group at the 7-position, and a saturated bond between positions 4 and 7. The study highlights its superior anti-inflammatory activity and improved therapeutic index compared to phenylbutazone and indomethacin, without ulcerogenic effects. []

Ethyl 2-hydroxy-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a phenyl group at the 3-position, a methyl group at the 7-position, a hydroxyl group at the 2-position, and an ethyl carboxylate group at the 6-position. This compound is a product of a reaction intended to prepare 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines. []

6-(2-Hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines

  • Compound Description: This group of compounds exhibits a pyrazolo[1,5-a]pyrimidine core with a 2-hydroxybenzoyl group at the 6-position, a methyl group at the 5-position, and a phenyl group at the 7-position. These compounds are synthesized through a solvent-free reaction involving a Michael-type addition and subsequent cyclization. []

5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones

  • Compound Description: This group of compounds features a pyrazolo[1,5-c]pyrimidine core, closely related to the pyrazolo[1,5-a]pyrimidine system, with a phenyl group at the 2-position, an aryl group at the 5-position, and a thione group at the 7-position. [, , , , ]

6-Aryl-1,5-dihydro-3-phenyl-4H-pyrazolo[4,3-c]pyridin-4-ones

  • Compound Description: These pyrazolo[4,3-c]pyridin-4-one derivatives, prepared from 5-aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones, feature a phenyl group at the 3-position, an aryl group at the 6-position, and an oxo group at the 4-position. [, ]

5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines

  • Compound Description: These compounds represent a tricyclic ring system synthesized from 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines. They feature a phenyl group at the 8-position and an aryl group at the 5-position. The study investigates their electrophilic substitution reactions, showcasing their reactivity and potential for further derivatization. []

5-Aryl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrazolo[1,5-c]-pyrimidines

  • Compound Description: This group of compounds, synthesized by reacting 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds, features a pyrazolo[1,5-c]pyrimidine core with a phenyl group at the 2-position, an aryl group at the 5-position, and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 7-position. []

1-(5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5-ols

  • Compound Description: This group of compounds, also synthesized by reacting 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds, exhibits a pyrazolo[1,5-c]pyrimidine core with a phenyl group at the 2-position, an aryl group at the 5-position, and a 3-methyl-1H-pyrazol-5-ol group attached to the 7-position through the nitrogen atom. []

1,4-Dihydro-4-oxo-7-phenylpyrolo[1,2-a]pyrimidin-8-carbonitrile

  • Compound Description: This compound, a pyrrolo[1,2-a]pyrimidine derivative, features a phenyl group at the 7-position, an oxo group at the 4-position, a carbonitrile group at the 8-position, and a saturated bond between positions 1 and 4. []

1,4-Dihydro-1-ethyl-7-phenylpyrrolo[1,2-a]pyrimidin-4-one

  • Compound Description: This pyrrolo[1,2-a]pyrimidine derivative features a phenyl group at the 7-position, an ethyl group at the 1-position, an oxo group at the 4-position, and a saturated bond between positions 1 and 4. It was synthesized to compare its pharmacological properties with 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, a compound known for its anti-inflammatory activity. []

7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-one

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a phenyl group at the 3-position, a methyl group at the 2-position, an amino group at the 7-position, and an oxo group at the 5-position. This compound serves as a crucial building block in the synthesis of tetrahydroheptaazadicyclopenta[a,j]anthracene-5,7-diones and pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-7-carbonitrile derivatives. []

6-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines

  • Compound Description: This group of compounds features a pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 7-position and a (1,3,4-thiadiazol-2-yl)sulfanyl group at the 6-position. These compounds are synthesized through a multi-step process and are characterized by their spectroscopic data. []

5-Phenyl-6-[(1,3,4-thiadiazol-2-yl)sulfanyl]imidazo[1,2-a]pyrimidines

  • Compound Description: This group of compounds belongs to the imidazo[1,2-a]pyrimidine class, closely related to pyrazolo[1,5-a]pyrimidines. They feature a phenyl group at the 5-position and a (1,3,4-thiadiazol-2-yl)sulfanyl group at the 6-position. []

2-Phenyl-3-[(1,3,4-thiadiazol-2-yl)sulfanyl]pyrimido[1,2-a]benzimidazoles

  • Compound Description: This group of compounds represents a distinct class of heterocyclic compounds featuring a pyrimido[1,2-a]benzimidazole core with a phenyl group at the 2-position and a (1,3,4-thiadiazol-2-yl)sulfanyl group at the 3-position. []

5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidines

  • Compound Description: This group of compounds represents a basic pyrazolo[1,5-a]pyrimidine scaffold with a methyl group at the 5-position and a phenyl group at the 7-position. []

3-(m-Tolyl)pyrazolo[1,5-a]pyrimidin-7-one

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a m-tolyl group at the 3-position and an oxo group at the 7-position. It exhibits potent inhibition of xanthine oxidase with an ID50 of 0.06 μM. []

3-Phenylpyrazolo[1,5-a]pyrimidin-7-one

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a phenyl group at the 3-position and an oxo group at the 7-position. It demonstrates significant xanthine oxidase inhibition with an ID50 of 0.40 μM. []

5-(p-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-one

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a p-chlorophenyl group at the 5-position and an oxo group at the 7-position. It exhibits potent xanthine oxidase inhibition with an ID50 of 0.21 μM. []

5-(p-Nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-one

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a p-nitrophenyl group at the 5-position and an oxo group at the 7-position. It exhibits potent xanthine oxidase inhibition with an ID50 of 0.23 μM. []

7-Phenylpyrazolo[1,5-a]-s-triazin-4-one

  • Compound Description: This compound, closely related to the pyrazolo[1,5-a]pyrimidine scaffold, features a phenyl group at the 7-position and an oxo group at the 4-position. It exhibits potent xanthine oxidase inhibition with an ID50 of 0.047 μM. []

Properties

Product Name

3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine

IUPAC Name

3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C18H12ClN3

Molecular Weight

305.8 g/mol

InChI

InChI=1S/C18H12ClN3/c19-15-8-4-7-14(11-15)16-12-21-22-17(9-10-20-18(16)22)13-5-2-1-3-6-13/h1-12H

InChI Key

HTIDMTZICKJVBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.